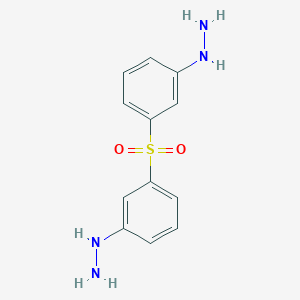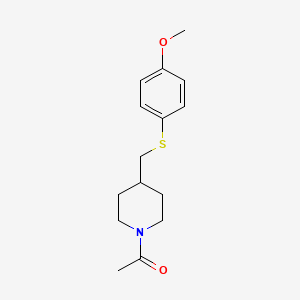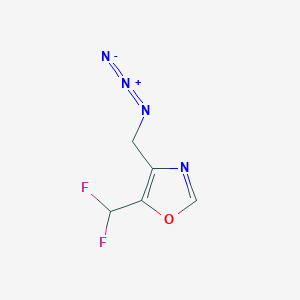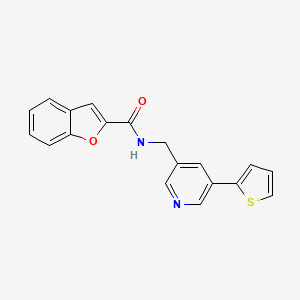
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide" is a derivative of benzamide with potential biological activity. Benzamide derivatives are known to possess a wide range of biological properties, including anticancer activity. The presence of a thiazole ring, as seen in this compound, is often associated with significant pharmacological activities. The compound's structure suggests it may interact with various biological targets, potentially through non-covalent interactions such as hydrogen bonding and π-π interactions .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of Schiff's bases, which are then further modified to introduce various functional groups. In the case of N-(thiazol-2-yl)benzamide derivatives, the synthesis can be carried out under microwave irradiation, which offers a facile and solvent-free approach, as demonstrated in the synthesis of similar compounds . The reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has also been reported as a 'green' synthesis method for related structures, which aligns with the principles of green chemistry and provides nearly quantitative yields . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide would likely exhibit multiple non-covalent interactions, such as hydrogen bonding and S=O interactions, which can influence its biological activity and solubility. The presence of a methyl group and the sulfur atom in the thiazole ring can also play a role in the compound's ability to form supramolecular structures, as seen in similar N-(thiazol-2-yl)benzamide derivatives .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including base-catalyzed cyclization, which is often used to synthesize thiazole-containing compounds. For instance, the cyclization of thioureas with acetophenone in the presence of bromine has been used to prepare N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides . Similarly, heterocyclization reactions have been employed to synthesize N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides . These reactions could be relevant to the synthesis and further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide would be influenced by its molecular structure. The presence of bromine and the isopropylsulfonyl group could affect its lipophilicity and electronic properties, which in turn could influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Compounds with similar structures have been shown to exhibit good oral drug-like behavior, suggesting that the compound may also possess desirable pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
- Certain derivatives of N-(thiazol-2-yl)benzamide have been synthesized and demonstrated potential as antifungal agents. These compounds, including structures similar to the query compound, have shown promising activity against various fungal strains (Narayana et al., 2004).
- Another study synthesized and evaluated a series of thiazole derivatives as antimicrobial agents. These compounds, related to the query compound, exhibited significant antibacterial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Applications
- Research on similar thiazol-2-yl benzamide derivatives has indicated their potential use in anticancer therapy. For instance, certain synthesized benzamides showed considerable anticancer activity against various human cancer cell lines (Ravinaik et al., 2021).
Material Science and Supramolecular Chemistry
- N-(thiazol-2-yl)benzamide derivatives have also been explored in the field of material science. Studies have focused on their role as supramolecular gelators, investigating the impact of methyl functionality and S⋯O interactions on gelation behavior (Yadav & Ballabh, 2020).
Chemical Synthesis and Optimization
- The compound and its related structures have been utilized in chemical synthesis processes. For instance, microwave-assisted synthesis methods have been developed for thiazole derivatives, demonstrating efficient and novel approaches in organic synthesis (Dawood et al., 2015).
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c1-10(2)26(22,23)12-5-3-4-11(8-12)16(21)20-17-19-13(9-24-17)14-6-7-15(18)25-14/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQOQIWJKIGNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B3001005.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-bromophenyl)prop-2-en-1-one](/img/structure/B3001008.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B3001010.png)

![(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/no-structure.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine](/img/structure/B3001014.png)
![4-(2-Aminoethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3001016.png)



